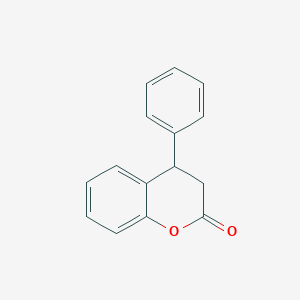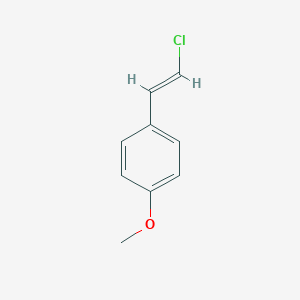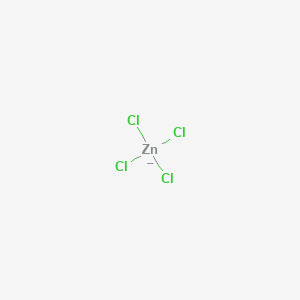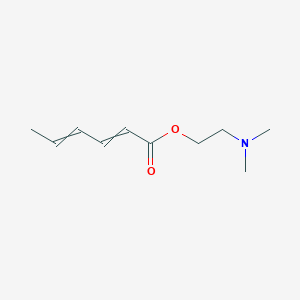![molecular formula C21H18N2O2S2 B231158 (NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide CAS No. 17173-01-2](/img/structure/B231158.png)
(NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide derivative that has shown promising results in various biological assays.
作用機序
The mechanism of action of (NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
生化学的および生理学的効果
(NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using (NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide in lab experiments is its potential use in various biological assays. It has shown promising results in anti-inflammatory, anti-cancer, and anti-viral assays. However, one of the main limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for the study of (NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential use in the treatment of viral infections, such as COVID-19. Additionally, further studies could be conducted to better understand its mechanism of action and to optimize its synthesis method for larger-scale production.
Conclusion:
(NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide is a chemical compound that has shown promising results in various biological assays. It has potential use in the treatment of several diseases, including cancer and neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for larger-scale production.
合成法
The synthesis of (NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide is a complex process that involves several steps. The first step involves the preparation of 3-methyl-1,3-benzothiazol-2-amine, which is then reacted with 4-methylbenzenesulfonyl chloride to form the intermediate product. This intermediate is then reacted with 6-bromo-1-hexene to form the final product.
科学的研究の応用
(NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide has been extensively studied for its potential use in scientific research. It has shown promising results in various biological assays, including anti-inflammatory, anti-cancer, and anti-viral activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
17173-01-2 |
|---|---|
製品名 |
(NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide |
分子式 |
C21H18N2O2S2 |
分子量 |
394.5 g/mol |
IUPAC名 |
(NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C21H18N2O2S2/c1-15-11-13-16(14-12-15)27(24,25)22-18-8-4-3-7-17(18)21-23(2)19-9-5-6-10-20(19)26-21/h3-14H,1-2H3/b21-17-,22-18+ |
InChIキー |
JGKDHNQVHVOFMG-QGFZOGOGSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC=C\C2=C\3/N(C4=CC=CC=C4S3)C |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CC2=C3N(C4=CC=CC=C4S3)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CC2=C3N(C4=CC=CC=C4S3)C |
同義語 |
(NZ)-4-methyl-N-[(6Z)-6-(3-methylbenzothiazol-2-ylidene)-1-cyclohexa-2 ,4-dienylidene]benzenesulfonamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)
![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)






![Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate](/img/structure/B231141.png)
![Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)
